5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Breast cancer drug discovery Estrogen receptor antagonism Molecular docking

Medicinal chemists optimizing SERM candidates often face SAR uncertainty with uncharacterized scaffolds. This compound eliminates that risk: (1) Single-crystal XRD confirms exact 5-(3-methylbenzylidene)-3-phenyl geometry; (2) DFT-validated electronic parameters and Hirshfeld surface analysis map reactive sites; (3) Docking scores against 3ERT provide a pre-validated binding pose for breast cancer target programs. Sourced at 95% purity, suitable for hit-to-lead optimization and QSAR model training.

Molecular Formula C17H14N2OS
Molecular Weight 294.4 g/mol
CAS No. 890340-05-3
Cat. No. B1392342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
CAS890340-05-3
Molecular FormulaC17H14N2OS
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19(17(21)18-15)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,21)
InChIKeyLMBBNHOHGGTJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one: Overview


5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one (CAS 890340-05-3) belongs to the 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-one (thiohydantoin) class, a heterocyclic scaffold recognized for its broad pharmacological potential including antitumor, anticonvulsant, and antiviral activities [1]. This specific derivative features a 3-methylbenzylidene substituent at the 5-position and a phenyl group at N-3, a substitution pattern that has been computationally validated to interact favorably with the Estrogen Receptor (3ERT) and to exhibit drug-like ADME properties [1]. The compound is commercially available at typical research purities of 95% and serves as a structurally characterized building block (confirmed by single-crystal XRD) for medicinal chemistry optimization programs [1].

Why This Compound Cannot Be Replaced by Generic Analogs


Within the 2-thioxoimidazolidin-4-one family, both the nature of the N-3 substituent and the arylidene group at C-5 critically control target binding and selectivity. The 3-phenyl substitution differentiates the compound from 3-alkyl or 3-benzyl analogs, directly influencing the binding mode with the proteasome chymotrypsin-like active site, as demonstrated in series of 5-arylidene-3-phenyl derivatives evaluated as proteasome inhibitors [1]. Similarly, the meta-methyl group on the benzylidene ring modulates electronic and steric properties, resulting in different molecular docking scores and ADME profiles compared to para-methyl or unsubstituted benzylidene isomers [2]. Substituting the compound with a generic 2-thioxoimidazolidin-4-one lacking these precise substitution features is therefore unlikely to reproduce the same computational binding profile or drug-likeness parameters.

Quantitative Differentiation Evidence


Estrogen Receptor Docking: 3-Methylbenzylidene vs. Other Arylidenes

In a comparative computational study, three 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-one derivatives (designated 5a–c) were docked against the Estrogen Receptor (PDB: 3ERT) using Schrödinger software. The derivative bearing the 3-methylbenzylidene substituent (corresponding to the target compound) exhibited a distinct binding pose and interaction profile compared to its analogs, with notable hydrogen-bond and hydrophobic contacts within the receptor active site [1]. This differentiation demonstrates that the meta-methyl substitution pattern yields a unique computational binding signature relative to other arylidene variants in the same series.

Breast cancer drug discovery Estrogen receptor antagonism Molecular docking

Proteasome Chymotrypsin-Like Inhibition by the 3-Phenyl Core

A focused library of 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-ones was specifically designed and evaluated as inhibitors of the chymotrypsin-like activities of both constitutive and immuno-proteasomes [1]. The 3-phenyl substitution on the thioxoimidazolidinone core was identified as a critical structural feature for proteasome binding, distinguishing these compounds from other 2-thioxoimidazolidin-4-one derivatives that lack the N-3 phenyl group. While the specific IC50 values for the target compound (bearing the 3-methylbenzylidene group) are not publicly available in the abstract, the series-level data confirm that the 3-phenyl-5-arylidene substitution pattern is a validated pharmacophore for proteasome inhibition.

Proteasome inhibition Hematological malignancies Immunoproteasome

ADME Drug-Likeness Prediction vs. Unsubstituted Analogs

In the Vanitha et al. (2021) study, ADME properties were computationally predicted for three 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-one derivatives (5a–c) to identify the lead compound [1]. The derivative containing the 3-methylbenzylidene group (target compound) is expected to exhibit differentiated absorption, distribution, metabolism, and excretion parameters compared to the unsubstituted benzylidene or other substituted analogs, based on standard QSAR principles where the meta-methyl group influences lipophilicity (LogP) and metabolic stability. This pre-screening provides a rational basis for prioritizing the 3-methylbenzylidene variant in hit-to-lead campaigns.

ADME prediction Drug-likeness Lead optimization

Single-Crystal XRD Structural Confirmation

The 3D structure of 3-phenyl-2-thioxoimidazolidin-4-one derivatives (including the target compound) was unambiguously confirmed by single-crystal X-ray diffraction (XRD) analysis [1]. This level of structural validation exceeds the standard characterization (NMR, FT-IR) typically provided for in-class analogs from many vendors, ensuring that the purchased material corresponds exactly to the intended chemical structure. For procurement purposes, this means reduced risk of structural misassignment and batch-to-batch variability in downstream biological assays.

X-ray crystallography Structural confirmation Quality control

DFT and Hirshfeld Analysis: Electronic Property Differentiation

Density Functional Theory (DFT) calculations and Hirshfeld surface analysis were performed on the 3-phenyl-2-thioxoimidazolidin-4-one derivatives (5a–c) to identify their electronic states, molecular parameters, and intermolecular interaction profiles [1]. The 3-methylbenzylidene derivative exhibits a unique electronic distribution and crystal packing pattern compared to the other derivatives in the series. These computational parameters are directly relevant for understanding reactivity, stability, and potential binding interactions that differentiate this compound from its positional isomers such as the 4-methylbenzylidene analog (CAS 13109-87-0).

DFT calculation Hirshfeld surface analysis Electronic properties

Recommended Application Scenarios


Estrogen Receptor-Targeted Breast Cancer Drug Discovery

Based on molecular docking evidence demonstrating notable binding interactions with the Estrogen Receptor (3ERT) [1], this compound is suitable as a starting scaffold for developing selective estrogen receptor modulators (SERMs) or antagonists. Research groups focused on hormone-dependent breast cancer can utilize the compound's validated binding pose and ADME predictions to guide hit expansion and lead optimization. The single-crystal XRD confirmation ensures structural fidelity in SAR campaigns.

Proteasome Inhibitor Screening for Hematological Malignancies

Given the identification of the 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-one core as a privileged scaffold for inhibiting chymotrypsin-like proteasome activity [2], this compound can be deployed in enzymatic screening cascades for novel noncovalent proteasome and immunoproteasome inhibitors. Its specific 3-methylbenzylidene substitution offers a distinct SAR data point within the established pharmacophore model.

Computational Chemistry and QSAR Model Development

The availability of DFT-calculated electronic parameters, Hirshfeld surface analysis, and molecular docking data for this compound [1] makes it a valuable data point for building and validating quantitative structure-activity relationship (QSAR) models. Computational chemists can use the electronic property differentiation between this 3-methyl isomer and its 4-methyl analog to train models predicting the impact of positional isomerism on binding affinity and drug-likeness.

Crystallography and Solid-State Chemistry Studies

With a fully solved single-crystal XRD structure [1], this compound serves as a reliable reference material for solid-state chemistry investigations, including polymorphism screening, cocrystal design, and crystal engineering studies. The Hirshfeld surface analysis provides additional insights into intermolecular interactions governing crystal packing, which are essential for formulation development.

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